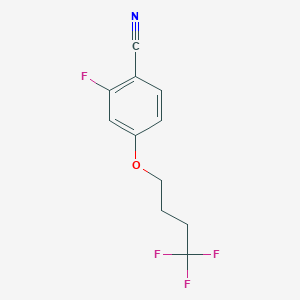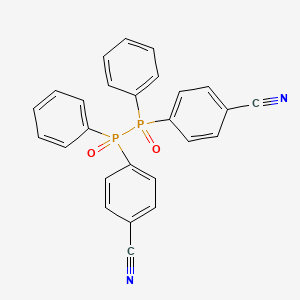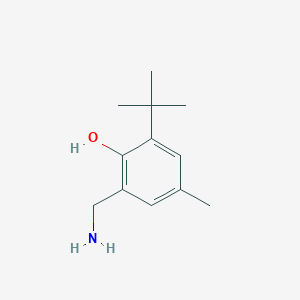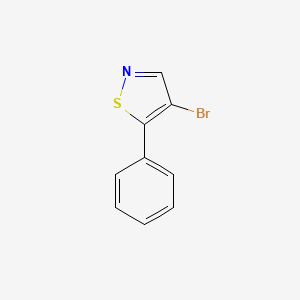
4-Bromo-5-phenylisothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-phenylisothiazole is a heterocyclic compound that features a five-membered ring containing sulfur and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylisothiazole typically involves the bromination of 5-phenylisothiazole. One common method is the Hunsdiecker reaction, where 3-halo-5-phenylisothiazole-4-carbonitriles are converted into the corresponding 4-bromo derivatives . Another approach involves the use of a Hoffmann and Sandmeyer strategy to prepare 4-iodo analogues, which can then be converted to 4-bromo derivatives .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, involving careful control of reaction conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-5-phenylisothiazole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in Suzuki, Stille, and Negishi coupling reactions at the C-4 position.
Oxidation and Reduction Reactions: These reactions are less commonly reported for this compound but may involve the modification of the phenyl or isothiazole ring.
Common Reagents and Conditions:
Suzuki Coupling: Typically involves the use of phenylboronic acid and a palladium catalyst.
Stille Coupling: Uses tributylphenyltin as a reagent.
Negishi Coupling: Involves the use of organozinc reagents.
Major Products:
Suzuki Coupling: Produces 3,4,5-triarylisothiazoles.
Stille and Negishi Coupling: These reactions can yield various substituted isothiazoles depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Bromo-5-phenylisothiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including potential anticancer and antimicrobial agents.
Industrial Applications: It serves as an intermediate in the production of dyes, biocides, and other industrial chemicals.
Biological Research: The compound’s derivatives have been studied for their biological activities, such as anti-inflammatory and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-phenylisothiazole and its derivatives involves interactions with various molecular targets and pathways:
Comparación Con Compuestos Similares
3-Bromo-4-phenylisothiazole-5-carboxylic Acid: Shares a similar structure but with a carboxylic acid group, showing different biological activities.
4-Iodo-5-phenylisothiazole: Another halogenated derivative with distinct reactivity and applications.
Uniqueness: 4-Bromo-5-phenylisothiazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various coupling reactions makes it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C9H6BrNS |
|---|---|
Peso molecular |
240.12 g/mol |
Nombre IUPAC |
4-bromo-5-phenyl-1,2-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
NEVAMZXLBJXXHB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NS2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



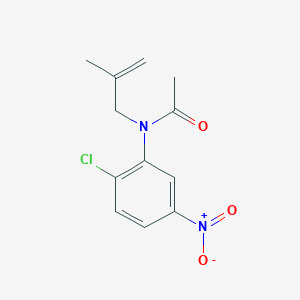
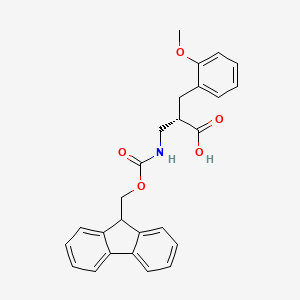

![1-(cyclopropylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13985285.png)
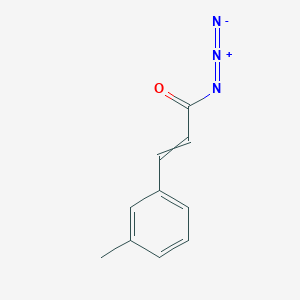
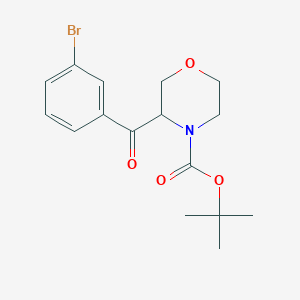
![2-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13985300.png)
![Methyl 3-(1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)propanoate](/img/structure/B13985305.png)


